molecular formula C14H16BrNO B15274665 4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one

4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B15274665
M. Wt: 294.19 g/mol
InChI Key: ZKLXRCWPPKJMQK-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one is a spirocyclic compound featuring a brominated phenyl substituent at the 4-position of the spiro[4.4]nonane scaffold. This structure combines a rigid bicyclic framework with a polar ketone group, making it a promising candidate for medicinal chemistry applications, particularly in neurological disorders. Its spirocyclic architecture enhances metabolic stability and bioavailability compared to linear analogs .

Properties

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

4-(4-bromophenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C14H16BrNO/c15-11-5-3-10(4-6-11)12-9-16-13(17)14(12)7-1-2-8-14/h3-6,12H,1-2,7-9H2,(H,16,17)

InChI Key

ZKLXRCWPPKJMQK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CNC2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one typically involves the reaction of 4-bromobenzylamine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the spiro compound.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Bromophenyl ketones or acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with neurological activity.

    Industry: Utilized in the production of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The spiro structure allows for unique binding interactions, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Halogen-Substituted Derivatives
  • 4-(2-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one (CAS 2060046-78-6): The fluorine atom, being smaller and more electronegative than bromine, reduces steric hindrance and alters electronic properties. This may enhance blood-brain barrier permeability but reduce lipophilicity (logP = 2.1) compared to the brominated analog .
  • 4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one (CAS 2060032-71-3): The methoxy group is electron-donating, increasing electron density on the aromatic ring.
Diketone Analogs
  • 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione (CAS 61343-15-5): The additional ketone group increases hydrogen-bonding capacity, improving interactions with targets like GABAA receptors. However, this reduces lipophilicity (logP = 1.8 vs. 2.5 for the monoketone) and complicates synthetic routes . Biological Activity: Exhibits anticonvulsant activity with an ED50 of 15 mg/kg in rodent models, likely due to enhanced receptor binding .
Chlorinated Derivatives
  • N-[(2,4-Dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione: Dual chlorine substituents significantly increase lipophilicity (logP = 3.2) and enhance inhibitory effects on neural Ca<sup>2+</sup> uptake. This compound shows a protective index (TD50/ED50) > 4.5 in brain edema models .

Physicochemical Properties

Compound Molecular Weight logP<sup>1</sup> Solubility (mg/mL) Key Substituent Effect
4-(4-Bromophenyl)-2-azaspiro[...] 279.18 2.5 0.12 (DMSO) High lipophilicity, moderate solubility
4-(4-Methoxyphenyl)-[...] 245.32 1.9 0.45 (Ethanol) Improved solubility, reduced stability
2-(4-Bromophenyl)-1,3-dione [...] 308.18 1.8 0.08 (DMSO) Enhanced hydrogen bonding, lower logP
N-[(2,4-Dichlorophenyl)-amino]... 342.15 3.2 0.05 (DMSO) High lipophilicity, strong receptor binding

<sup>1</sup> Determined via RP-HPLC .

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